(3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol
Overview
Description
(3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol is a chiral compound with the molecular formula C5H11NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of both hydroxyl and methanol functional groups, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of (3R,4R)-4-hydroxy-3-pyrrolidinone using a reducing agent such as sodium borohydride (NaBH4) under mild conditions . The reaction is usually carried out in an aqueous or alcoholic solvent at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of (3R,4R)-4-hydroxy-3-pyrrolidinone using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure . This method offers high yields and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: TsCl, base (e.g., pyridine)
Major Products Formed
Oxidation: (3R,4R)-4-oxopyrrolidine
Reduction: (3R,4R)-4-hydroxypyrrolidine
Substitution: (3R,4R)-4-tosyloxypyrrolidine
Scientific Research Applications
(3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms . In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Hydroxy-3-pyrrolidinone: A precursor in the synthesis of (3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol.
(3R,4R)-4-Hydroxypyrrolidine: A reduced form of the compound with similar structural features.
(3R,4R)-4-Tosyloxypyrrolidine: A substituted derivative used in further synthetic transformations.
Uniqueness
This compound is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its chiral nature also makes it valuable in asymmetric synthesis and as a chiral auxiliary in organic chemistry .
Properties
IUPAC Name |
(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQXZHMREYHKOM-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435210 | |
Record name | (3R,4R)-(4-Hydroxypyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215922-95-5, 267421-93-2 | |
Record name | rel-(3R,4R)-4-Hydroxy-3-pyrrolidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215922-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,4R)-(4-Hydroxypyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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